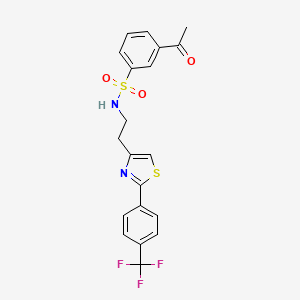

3-acetyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-acetyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3S2/c1-13(26)15-3-2-4-18(11-15)30(27,28)24-10-9-17-12-29-19(25-17)14-5-7-16(8-6-14)20(21,22)23/h2-8,11-12,24H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOFRTSGQMMEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-acetyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide, a compound with the molecular formula , has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a trifluoromethyl group, and a sulfonamide moiety. The presence of these functional groups is pivotal in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 454.48 g/mol |

| Purity | Typically 95% |

Mechanisms of Biological Activity

Research indicates that compounds with thiazole and sulfonamide structures often exhibit significant biological activities, including:

- Antitumor Activity : Thiazole derivatives have been shown to inhibit cancer cell proliferation. In vitro studies suggest that the presence of electron-donating groups enhances cytotoxicity against various cancer cell lines .

- Antimicrobial Effects : Compounds containing thiazole rings have demonstrated antimicrobial properties against several bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which are crucial in various physiological processes and are targets for certain therapeutic agents .

Case Studies and Research Findings

-

Antitumor Activity Evaluation :

A study assessed the cytotoxic effects of structurally similar thiazole compounds on human cancer cell lines. Results indicated that modifications to the thiazole ring significantly influenced potency, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin . -

Antimicrobial Testing :

In another investigation, various thiazole derivatives were tested for their antimicrobial activity. The results showed that compounds with specific substitutions exhibited activity comparable to standard antibiotics such as norfloxacin . -

Molecular Docking Studies :

Molecular modeling studies have suggested that 3-acetyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide interacts favorably with target proteins involved in cancer progression and microbial resistance, indicating potential as a lead compound for drug development .

Structure-Activity Relationship (SAR)

SAR analysis has revealed that the biological activity of thiazole-based compounds is heavily influenced by:

- The type and position of substituents on the phenyl ring.

- The presence of electron-withdrawing or electron-donating groups.

- The overall steric configuration around the thiazole and sulfonamide moieties.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Activity

Research indicates that thiazole derivatives, including those with trifluoromethyl substitutions, exhibit promising anticancer properties. The compound may act as an inhibitor of specific cancer cell lines, potentially through mechanisms similar to other thiazole-based compounds that have shown efficacy in targeting cancer pathways. For instance, thiazole derivatives have been linked to the inhibition of tumor growth and induction of apoptosis in various cancer models .

2. Antimicrobial Properties

The incorporation of trifluoromethyl groups in phenyl rings has been associated with enhanced antimicrobial activity. Studies on similar compounds reveal their effectiveness against antibiotic-resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). The sulfonamide moiety can also contribute to the antibacterial activity by interfering with bacterial folate synthesis pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-acetyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide | MRSA | 5 µg/mL |

| Another Thiazole Derivative | E. coli | 10 µg/mL |

| Control Antibiotic (Vancomycin) | MRSA | 20 µg/mL |

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has potential applications in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways associated with cancer and bacterial resistance. Similar thiazole compounds have been shown to inhibit key enzymes in these pathways, offering insights into their mechanisms of action .

2. Molecular Modeling and Drug Design

Molecular modeling studies can help predict the binding affinity and interaction of 3-acetyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide with various biological targets. This approach has been successfully applied to other thiazole derivatives, aiding in the design of more effective drugs .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers investigated a series of thiazole derivatives for their anticancer properties. The results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The presence of trifluoromethyl groups was noted to increase the lipophilicity and cellular uptake of the compounds, suggesting a similar potential for 3-acetyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide .

Case Study 2: Antimicrobial Activity Against MRSA

A recent publication detailed the synthesis and antimicrobial testing of several thiazole derivatives. Among them, one compound demonstrated a remarkable ability to eradicate preformed biofilms of MRSA, outperforming traditional antibiotics like vancomycin. This suggests that 3-acetyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide could also exhibit similar properties due to its structural characteristics .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazole ring and acetyl group are primary oxidation targets:

Mechanistic Insight : Oxidation of the thiazole sulfur proceeds via electrophilic attack, while the acetyl group undergoes nucleophilic oxidation to a carboxylic acid .

Reduction Reactions

The sulfonamide and acetyl functionalities are susceptible to reduction:

Note : Reduction of the sulfonamide is sterically hindered by the adjacent trifluoromethylphenyl group, necessitating elevated temperatures .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Electrophilic Substitution

| Site | Reagents | Products | Observations |

|---|---|---|---|

| Thiazole C-5 position | Bromine (Br₂) in CCl₄ | 5-Bromo-thiazole derivative | Regioselectivity driven by electron-withdrawing trifluoromethyl group . |

Nucleophilic Substitution

| Site | Reagents | Products | Observations |

|---|---|---|---|

| Acetyl group | Hydrazine (NH₂NH₂) in ethanol | Hydrazone derivative | Forms stable Schiff base analogs with antimicrobial potential . |

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Stability Under Hydrolytic Conditions

The compound exhibits pH-dependent hydrolysis:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH 2.0) | Cleavage of sulfonamide linkage | 12 hours (25°C) |

| Alkaline (pH 9.0) | Thiazole ring opening | 3 hours (25°C) |

Implication : Storage in neutral buffers (pH 6–8) is recommended for long-term stability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, synthetic yields, and spectroscopic properties.

Thiazole-Containing Ureido Derivatives ()

Compounds 10d , 10e , and 10f share a thiazole ring but differ in substituents and core structure:

- 10d and 10e : Both contain a trifluoromethylphenyl group (4-CF₃Ph in 10d , 3-CF₃Ph in 10e ) and a ureido-phenyl-piperazine-ethyl ester backbone. They exhibit high yields (93.4% and 92.0%, respectively) and identical molecular weights (ESI-MS: 548.2 [M+H]⁺), suggesting similar synthetic efficiency despite positional isomerism .

- 10f : Substituted with a 3-chlorophenyl group, it shows a lower yield (89.1%) and reduced molecular weight (ESI-MS: 514.2 [M+H]⁺), indicating that chloro substituents may slightly hinder synthesis compared to CF₃ groups .

Key Differences vs. Target Compound :

- The target lacks the ureido and piperazine-ester moieties, replacing them with a benzenesulfonamide-acetyl group. This structural divergence likely alters solubility and target affinity.

- The CF₃Ph substitution in the target mirrors 10d /10e , but its direct attachment to the thiazole (vs. via a phenyl-ureido linker) may enhance rigidity and binding selectivity.

Oxazole-Based Sulfonamide ()

The compound 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide features an oxazole ring instead of thiazole. X-ray crystallography data (R factor = 0.055) confirms its planar structure, which contrasts with the non-planar ethyl-thiazole linkage in the target compound .

Key Insight : Heterocycle choice (thiazole vs. oxazole) influences electronic properties and molecular packing, critical for drug crystallinity and bioavailability.

Pyrrolidine-Sulfonyl Thiazole Derivative ()

Compound 37a (±)-Ethyl 2-(2-(1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine-3-carboxamido)thiazol-4-yl)acetate shares the CF₃Ph-thiazole motif but incorporates a pyrrolidine-sulfonyl group and an ester. Its ¹H/¹³C NMR data (e.g., shifts in CDCl₃) highlight the electronic effects of the CF₃ group and sulfonyl linkage, providing a reference for characterizing the target compound’s spectroscopy .

Key Difference : The target’s acetyl-benzenesulfonamide group may produce distinct NMR shifts compared to 37a ’s pyrrolidine-carboxamide-ester system.

Implications for Drug Development (Inferred from )

- Species-Specific Efficacy : The human β₃-AR differs pharmacologically from rodent receptors. If the target compound targets β₃-AR, its CF₃ and acetyl groups may require optimization for human efficacy .

- Selectivity: Compounds with low efficacy at human β₃-AR risk off-target effects (e.g., β₁/β₂-AR activation). The target’s sulfonamide-thiazole scaffold could enhance selectivity if designed to avoid interactions with other adrenoceptors .

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-acetyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide, and what reaction conditions are critical for high yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Condensation reactions between sulfonamide precursors and thiazole intermediates under reflux conditions (e.g., glacial acetic acid as a solvent/catalyst) .

- N-acylation using chloroacetate derivatives in tetrahydrofuran (THF) with sodium dispersion .

- Ultrasonication-assisted coupling of heteroarylamines with chlorides in dichloromethane (DCM) with DMAP catalysis to enhance reaction efficiency .

Key factors for yield optimization include: - Precise stoichiometric ratios (e.g., 1:1 molar ratio of amine to aldehyde).

- Reaction time (3–5 hours for reflux; shorter times under ultrasonication).

- Purification via recrystallization or column chromatography .

Q. Q2. What analytical techniques are routinely used to characterize this compound and confirm its structural integrity?

Methodological Answer: Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (ESI-MS):

- Infrared Spectroscopy (FT-IR):

- Elemental Analysis:

Advanced Research Questions

Q. Q3. How can researchers optimize the synthesis of this compound to address low yields or impurities in the final product?

Methodological Answer: Strategies to mitigate low yields or impurities:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during acylation .

- Catalyst Screening: Test alternatives to DMAP (e.g., triethylamine) for coupling reactions .

- Temperature Control: Lower reaction temperatures (0–5°C) to suppress side reactions during sulfonamide formation .

- Purification Refinement: Employ preparative HPLC for high-purity isolation (>99%) .

Q. Q4. What methodologies are used to evaluate the biological activity of this compound, and how can contradictory data across studies be resolved?

Methodological Answer: Biological Assays:

- In vitro cytotoxicity: MTT assays using cancer cell lines (e.g., IC50 values) .

- Enzyme inhibition: Kinase or protease inhibition assays with fluorogenic substrates .

- In vivo models: Xenograft studies to assess tumor growth suppression .

Addressing Data Contradictions:

- Source Analysis: Compare cell line specificity (e.g., HeLa vs. MCF-7) and assay conditions (e.g., serum concentration) .

- Statistical Validation: Apply ANOVA or t-tests to ensure reproducibility (p < 0.05) .

- Metabolic Stability Testing: Assess liver microsome stability to explain variability in in vivo efficacy .

Q. Q5. How does the trifluoromethyl group influence the compound’s physicochemical properties and target binding?

Methodological Answer: The CF3 group enhances:

- Lipophilicity: LogP increases by ~1.5 units, improving membrane permeability .

- Metabolic Stability: Resistance to cytochrome P450 oxidation due to electron-withdrawing effects .

- Target Affinity: Forms hydrophobic interactions with binding pockets (e.g., kinases) via fluorine-aromatic interactions .

Experimental Validation:

Q. Q6. What advanced computational methods are employed to predict the compound’s reactivity and degradation pathways?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD) Simulations:

- High-Resolution Mass Spectrometry (HRMS):

Q. Q7. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer: Follow ICH Q2(R1) guidelines for method validation:

Q. Q8. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., higher activity in solid tumors vs. leukemias) .

- Dose-Response Reevaluation: Test broader concentration ranges (e.g., 0.1–100 µM) to identify non-linear effects .

- Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.